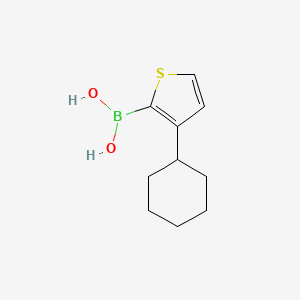
(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of chiral centers at the 3 and 4 positions adds to its complexity and potential for enantioselective synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol can be achieved through various methods. One common approach involves the use of enantioselective catalytic hydrogenation of a suitable precursor. For instance, starting from a substituted pyridine, the compound can be synthesized through a series of steps including alkylation, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These methods are designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. The use of chiral catalysts and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the piperidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .
Scientific Research Applications
(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor or intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
Mechanism of Action
The mechanism of action of (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol: The enantiomer of the compound, which may exhibit different biological activities.
(3S,4R)-3-methoxy-4-methylaminopyrrolidine: Another chiral piperidine derivative with distinct chemical and biological properties
Uniqueness
(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing enantioselective synthesis methods .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14+/m0/s1 |
InChI Key |
QESXDAXFGSYTML-GXTWGEPZSA-N |
Isomeric SMILES |
CC[C@H]1CN(CC[C@@]1(C2=CC=CC=C2)O)C |
Canonical SMILES |
CCC1CN(CCC1(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


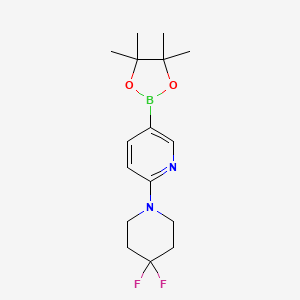
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)




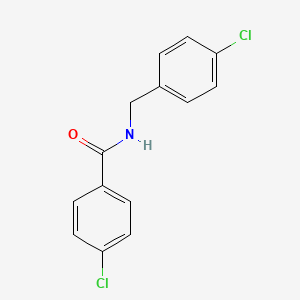
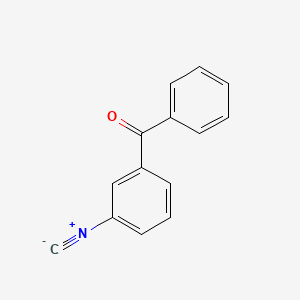
![6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13342457.png)


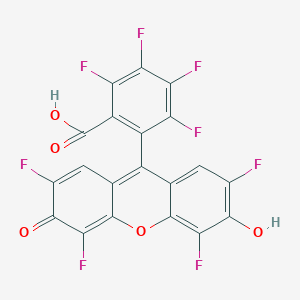
![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)
